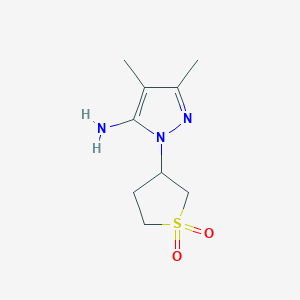
3-Methyl-6-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylquinolin-6-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. 3-Methylquinolin-6-ol, specifically, is characterized by a methyl group at the third position and a hydroxyl group at the sixth position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with isonicotinohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-methylquinolin-6-ol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-Methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
3-Methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Derivatives of 3-methylquinolin-6-ol are investigated for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-methylquinolin-6-ol involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, leading to antimicrobial effects . The hydroxyl group allows for hydrogen bonding with biological targets, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
6-Methylquinoline: Lacks the hydroxyl group, leading to different chemical reactivity.
3-Hydroxyquinoline: Lacks the methyl group, affecting its biological activity.
Uniqueness
3-Methylquinolin-6-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
3-methylquinolin-6-ol |
InChI |
InChI=1S/C10H9NO/c1-7-4-8-5-9(12)2-3-10(8)11-6-7/h2-6,12H,1H3 |
InChI 键 |
MEWQFVUDMDGJLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


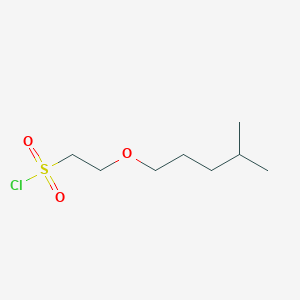
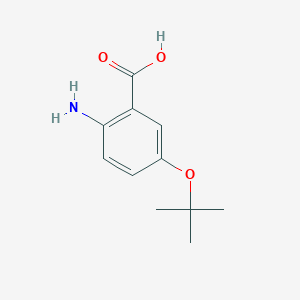
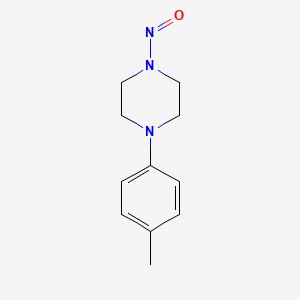
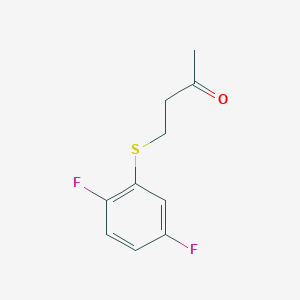
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
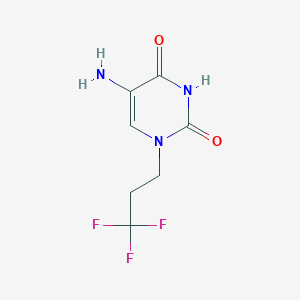
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

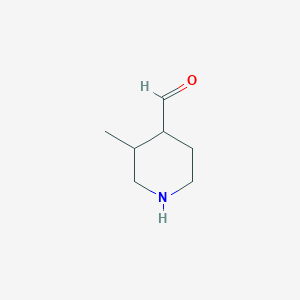

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
